molecular formula C6H12O2 B094037 trans-1,2-Cyclohexanediol CAS No. 1072-86-2

trans-1,2-Cyclohexanediol

Cat. No.: B094037
CAS No.: 1072-86-2
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-PHDIDXHHSA-N
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Description

trans-1,2-Cyclohexanediol: is an organic compound with the molecular formula C6H12O2. It is a cyclohexane derivative where two hydroxyl groups are attached to the first and second carbon atoms in a trans configuration. This compound is a white crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes the hydrolysis of cyclohexene oxide due to its high yield and purity. The process involves heating cyclohexene oxide in water, which acts as a modest acid catalyst, reactant, and solvent .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Catechol: Formed through oxidation.

    Cyclohexanol: Formed through reduction.

    Various substituted cyclohexanediols: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of trans-1,2-Cyclohexanediol involves its ability to participate in various chemical reactions due to the presence of two hydroxyl groups. These hydroxyl groups can form hydrogen bonds, undergo oxidation, reduction, and substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: trans-1,2-Cyclohexanediol is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer. This configuration affects its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol
Source PubChem
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InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1
Source PubChem
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InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075347
Record name 1,2-trans-Cyclohexanediol
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Molecular Weight

116.16 g/mol
Source PubChem
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name trans-1,2-Cyclohexanediol
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Vapor Pressure

0.01 [mmHg]
Record name trans-1,2-Cyclohexanediol
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CAS No.

1460-57-7, 1072-86-2
Record name trans-1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol, trans-
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Record name 1,2-Cyclohexanediol, (1R-trans)-
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Record name 1,2-trans-Cyclohexanediol
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Record name trans-cyclohexane-1,2-diol
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Record name 1,2-CYCLOHEXANEDIOL, TRANS-
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Record name 1,2-CYCLOHEXANEDIOL, (1R-TRANS)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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